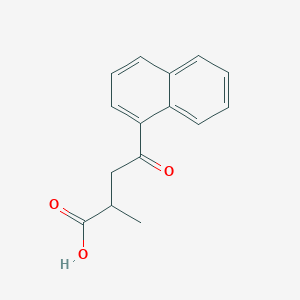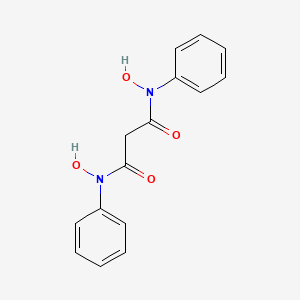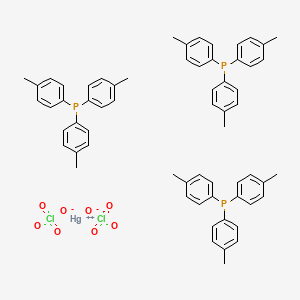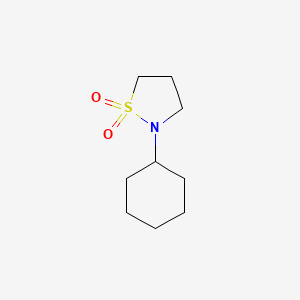
3-Bromo-2,3-diiodoprop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,3-diiodoprop-2-en-1-ol is an organic compound characterized by the presence of bromine and iodine atoms attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,3-diiodoprop-2-en-1-ol can be achieved through the halogenation of propargyl alcohol. The process involves the reaction of propargyl alcohol with elemental bromine and iodine under controlled conditions to introduce the bromine and iodine atoms at the desired positions . The reaction typically requires a solvent such as acetic acid and may be carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,3-diiodoprop-2-en-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in simpler hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
3-Bromo-2,3-diiodoprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,3-diiodoprop-2-en-1-ol involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can participate in various chemical reactions, influencing the reactivity and stability of the compound. The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or biological studies .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2,3-diiodoprop-2-en-1-ol: Similar in structure but with different halogenation patterns.
2,3-Dibromo-2-propen-1-ol: Contains two bromine atoms instead of a combination of bromine and iodine.
3-Bromo-3-buten-1-ol: Lacks the iodine atoms, making it less reactive in certain contexts.
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential applications compared to compounds with only one type of halogen. This dual halogenation can lead to unique chemical properties and reactivity patterns, making it valuable in specialized applications.
Propiedades
Número CAS |
77353-34-5 |
|---|---|
Fórmula molecular |
C3H3BrI2O |
Peso molecular |
388.77 g/mol |
Nombre IUPAC |
3-bromo-2,3-diiodoprop-2-en-1-ol |
InChI |
InChI=1S/C3H3BrI2O/c4-3(6)2(5)1-7/h7H,1H2 |
Clave InChI |
ZAAFTKJMKGLMRZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(=C(Br)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)





